



Application Notes: Quantifying Changes in ATP Levels after Mitapivat Treatment In Vitro

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Compound of Interest		
Compound Name:	Mitapivat Sulfate	
Cat. No.:	B609057	Get Quote

Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the final step of glycolysis where it catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, concurrently generating a molecule of adenosine triphosphate (ATP).[4][5][6] In certain genetic disorders, such as Pyruvate Kinase Deficiency (PKD), mutations in the gene encoding the red blood cell specific isoform of pyruvate kinase (PKR) lead to decreased enzyme activity, resulting in reduced ATP production.[4][7][8] This ATP deficiency can lead to red blood cell dysfunction and premature destruction, a process known as hemolysis.[4]

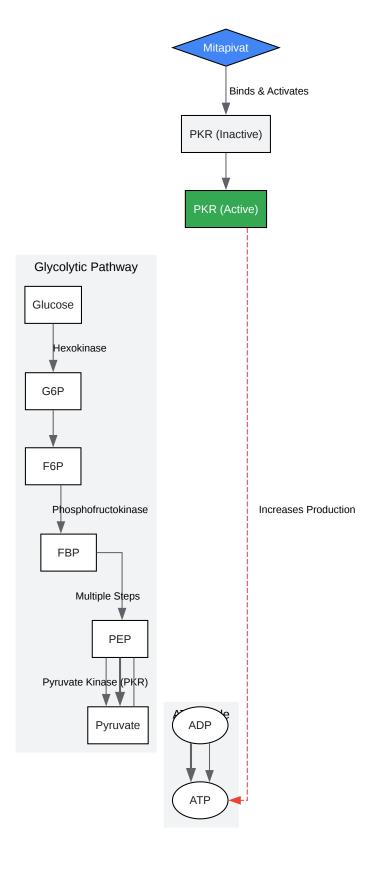
Mitapivat has been shown to activate both wild-type and various mutant forms of PKR, thereby increasing ATP production and decreasing levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1][3] By enhancing the efficiency of glycolysis, Mitapivat aims to restore normal cellular energetics in affected red blood cells.[4][7] The quantification of intracellular ATP levels following Mitapivat treatment is a key method for evaluating its efficacy in vitro and ex vivo. This application note provides a detailed protocol for researchers to measure these changes accurately.

Mechanism of Action

Mitapivat acts as an allosteric activator of PKR. It binds to a site on the enzyme distinct from the active site, stabilizing the active tetrameric conformation of the protein.[2] This enhanced



stability and activity lead to a more efficient conversion of PEP to pyruvate, thus boosting ATP synthesis.[9][10]





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Figure 1. Mechanism of action of Mitapivat in enhancing ATP production.

Data Presentation

The following table summarizes the quantitative changes in ATP levels observed in red blood cells (RBCs) from patients with pyruvate kinase deficiency following ex vivo treatment with Mitapivat.

Cell Type	Treatment Duration	Mitapivat Concentrati on	Mean Fold Increase in ATP	Range of Fold Increase	Reference
PK-deficient RBCs	6 hours	10 μΜ	1.4	1.0-2.3	[4][11]
PK-deficient RBCs	24 hours	10 μΜ	1.5	1.0-2.2	[4][7][8][11] [12]
Healthy Control RBCs	6 hours	10 μΜ	1.5	1.3-1.7	[11]
Healthy Control RBCs	24 hours	10 μΜ	1.6	1.4-1.8	[4][7][8][11]

Experimental Protocols

Principle of ATP Measurement

The most common and sensitive method for quantifying ATP is the bioluminescence assay utilizing the enzyme luciferase.[13][14] In the presence of ATP and magnesium ions, firefly luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured using a luminometer.[14]

Protocol: Quantifying ATP in Cultured Cells Treated with Mitapivat

This protocol is designed for adherent or suspension cell lines.



Materials:

- · Cell line of interest
- Appropriate cell culture medium
- Mitapivat (and vehicle control, e.g., DMSO)
- Phosphate-buffered saline (PBS)
- ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
- Opaque-walled 96-well plates suitable for luminescence readings
- Luminometer

Procedure:

- · Cell Seeding:
 - For adherent cells, seed cells in an opaque-walled 96-well plate at a density that will
 ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 104
 cells/well). Allow cells to adhere overnight.
 - For suspension cells, seed cells in an opaque-walled 96-well plate immediately before treatment (e.g., 1 x 104 cells/well).
- Mitapivat Treatment:
 - Prepare serial dilutions of Mitapivat in cell culture medium to achieve the desired final concentrations.
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest Mitapivat concentration).
 - Remove the old medium (for adherent cells) and add the medium containing Mitapivat or vehicle control.



 Incubate the plate for the desired treatment duration (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

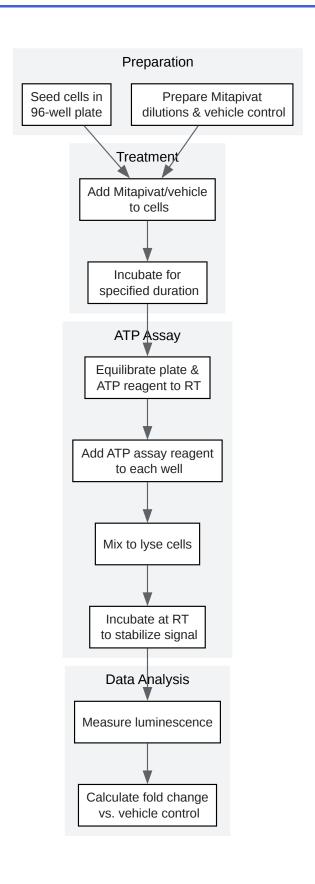
• ATP Measurement:

- Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes before use.
- Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well, as per the manufacturer's instructions.
- Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.

• Data Analysis:

- Subtract the average luminescence of the blank wells (medium only) from all other readings.
- Normalize the luminescence readings of the Mitapivat-treated wells to the vehicle control wells to determine the fold change in ATP levels.





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